
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The ethoxy and fluorophenyl substituents may influence the molecule's physical properties, reactivity, and interaction with biological targets.
Synthesis Analysis
The synthesis of triazole derivatives can be approached through various methods. For instance, the "click chemistry" approach is a highly efficient method for synthesizing 1,2,3-triazoles, as demonstrated in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . This method involves the reaction of organic azides with terminal alkynes. Although the specific synthesis of the compound is not detailed in the provided papers, similar strategies could be employed, utilizing appropriate starting materials and reaction conditions to introduce the ethoxy and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The structure of related compounds, such as 1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide, has been confirmed using NMR spectroscopy and single-crystal X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of "N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide."
Chemical Reactions Analysis
The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. The presence of an ester or carboxamide group, as seen in related compounds, suggests potential for further chemical transformations . These functional groups can undergo various chemical reactions, such as hydrolysis, reduction, or further condensation reactions, to yield a diverse array of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the presence of substituents like ethoxy and fluorophenyl groups can affect the compound's solubility, boiling and melting points, and stability. The fluorescence properties of related compounds, such as those described in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores, indicate that triazole derivatives can display significant solvatochromism and fluorescence, which could be relevant for applications in imaging or as fluorescent probes . The anti-inflammatory activity of similar molecules, such as 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides, also suggests potential pharmacological properties that could be explored for the compound .
Aplicaciones Científicas De Investigación
Fluorescence Applications
The synthesis of various fluorescent dyes, including compounds similar to N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has been reported. These compounds display fluorescence across a broad spectrum when dissolved in DMSO, with quantum yields ranging from 0.1 to 0.88. Such materials are valuable for applications in biochemical assays, imaging, and as probes for biological studies due to their high emission efficiency and solvatochromism, suggesting potential utility in molecular charge transfer studies (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, closely related to the compound , reveals their utility in developing antimicrobial agents. These compounds have been synthesized and tested against various microorganisms, showing good to moderate antimicrobial activities. This highlights their potential use in the development of new antimicrobial drugs (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Research
Compounds structurally related to N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been synthesized and evaluated for their anticancer properties. Some derivatives were found to exhibit significant cytotoxic activities against various human cancer cell lines, such as breast and colorectal cancer cells, indicating their potential as leads in anticancer drug development (Aliabadi, Shamsa, Ostad, Emami, Shafiee, Davoodi, & Foroumadi, 2010).
Antiviral Research
A study on benzamide-based 5-aminopyrazoles and their derivatives, which share a structural motif with the compound of interest, demonstrated significant antiviral activities against bird flu influenza (H5N1). This suggests the potential of these compounds in developing treatments for viral infections, highlighting the versatile applications of 1,2,3-triazole derivatives in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
Safety and Hazards
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-3-25-14-10-8-13(9-11-14)20-18(24)17-12(2)23(22-21-17)16-7-5-4-6-15(16)19/h4-11H,3H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFWSRXLPXBOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)
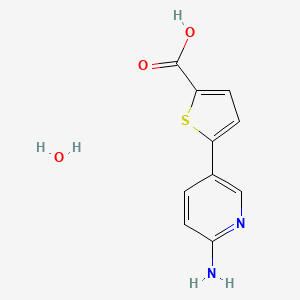

![3-Methyl-7-[(4-methylphenyl)methyl]-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2500393.png)

![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
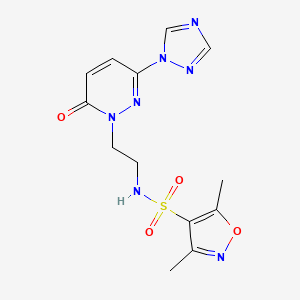

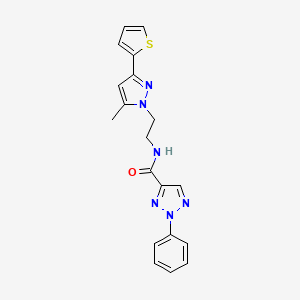
![3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2500402.png)
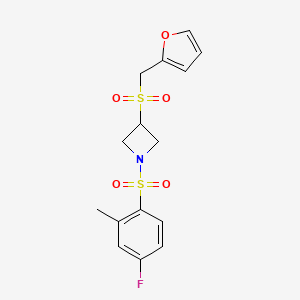
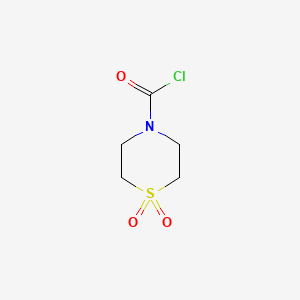
![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)